13‑Fold Weaker CYP2D6 Inhibition Compared to Propranolol Mitigates Drug-Drug Interaction Risk
1-(Isopropylamino)-3-phenoxypropan-2-ol exhibits markedly weaker inhibition of recombinant human CYP2D6 (IC50 = 18,000 nM) compared to the widely used beta-blocker propranolol (IC50 = 1,400 nM) [1][2]. This 13-fold reduction in inhibitory potency translates to a lower propensity for clinically significant pharmacokinetic interactions with CYP2D6 substrates such as metoprolol, desipramine, and dextromethorphan.
| Evidence Dimension | CYP2D6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18,000 nM (18 µM) |
| Comparator Or Baseline | Propranolol IC50 = 1,400 nM (1.4 µM) |
| Quantified Difference | 12.9‑fold lower inhibitory potency |
| Conditions | Recombinant human CYP2D6, 45 min incubation, MAMC O-dealkylation assay |
Why This Matters
For medicinal chemists designing beta-blocker candidates with reduced CYP2D6 liability, this fragment offers a structurally proven starting point with 13-fold lower risk of drug-drug interactions compared to the propranolol scaffold.
- [1] BindingDB BDBM50169785: IC50 = 18,000 nM for CYP2D6 (Human). View Source
- [2] BindingDB BDBM50246936: IC50 = 1,400 nM for CYP2D6 (Human). View Source
